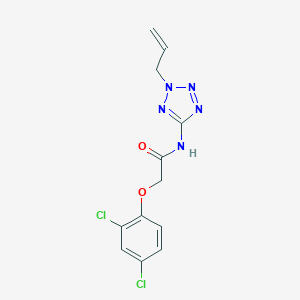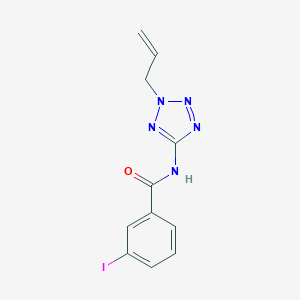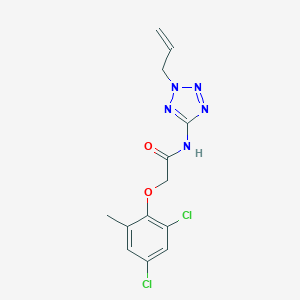
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, also known as ATDA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATDA belongs to the class of tetrazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS).
Effets Biochimiques Et Physiologiques
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It also has a protective effect on nerve cells, which makes it a potential candidate for the treatment of neurodegenerative diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, its low solubility in water can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide. One area of interest is the development of more potent and selective analogs of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide for use in the treatment of inflammatory and neurodegenerative diseases. Another potential area of research is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide at the molecular level. This could lead to a better understanding of its therapeutic effects and the development of more targeted treatments. Finally, there is potential for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized using a multistep process involving the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate is then reacted with allylamine and sodium azide to produce the tetrazole ring. The final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, is obtained by reacting the tetrazole intermediate with 2,4-dichlorophenol.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
Formule moléculaire |
C12H11Cl2N5O2 |
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H11Cl2N5O2/c1-2-5-19-17-12(16-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h2-4,6H,1,5,7H2,(H,15,17,20) |
Clé InChI |
JAPITFVMZZGMBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)

